N-ethyl-2-(trifluoromethyl)benzamide
Description
N-Ethyl-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by an ethyl group attached to the amide nitrogen and a trifluoromethyl (-CF₃) substituent at the ortho position of the benzene ring. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research.
The compound is synthesized via amidation of 2-(trifluoromethyl)benzoyl chloride with ethylamine, a method analogous to the hydroxymethylation route described for N-(hydroxymethyl)-2-(trifluoromethyl)benzamide in pesticide intermediate synthesis . Its applications span multiple domains:
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
N-ethyl-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H10F3NO/c1-2-14-9(15)7-5-3-4-6-8(7)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
GTHIVDIEQVLQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide
4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate (AS-4370)
Nilotinib Hydrochloride Monohydrate
5-[2-(3-Carbamimidoylcarbamoyl-5-(trifluoromethyl)phenyl)ethynyl]-N-(2-pyridyl)-2-(trifluoromethyl)benzamide
- Structure : Bis-trifluoromethyl-substituted with an ethynyl linker.
- Activity : Investigated for antiplasmodial activity, with a molecular weight of 519.41 g/mol (free base) .
Comparative Analysis
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- The position of -CF₃ (ortho vs. para) influences biological activity. Ortho-substituted derivatives (e.g., this compound) are linked to CNS applications, while para-substituted analogues (e.g., 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide) show antimicrobial potency .
- Polar groups (-OH, morpholine) enhance solubility and receptor interaction but may reduce blood-brain barrier penetration compared to lipophilic ethyl groups .
Synthetic Complexity :
- Simple amidation (e.g., N-ethyl derivative) achieves higher yields (66–78%) compared to multi-step syntheses required for morpholine- or pyridine-containing analogues .
Therapeutic vs. Agrochemical Roles :
- Trifluoromethylbenzamides in pharmaceuticals (e.g., nilotinib) prioritize target specificity, while agrochemical derivatives emphasize metabolic stability and environmental persistence .
Research Findings and Implications
- Agrochemical Safety : Monitoring this compound as a pesticide metabolite underscores the need for residue management to prevent ecological toxicity .
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